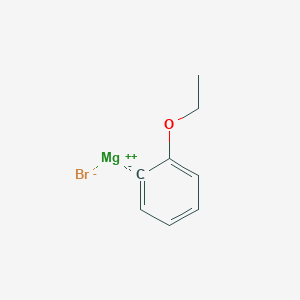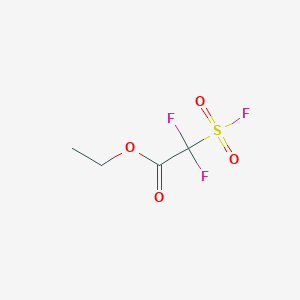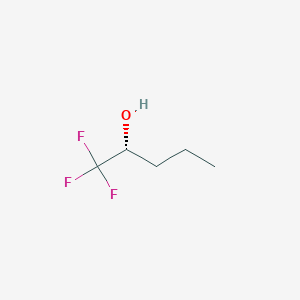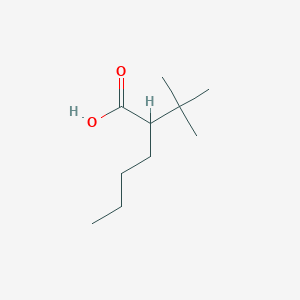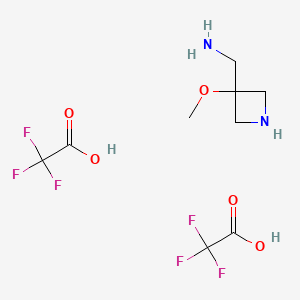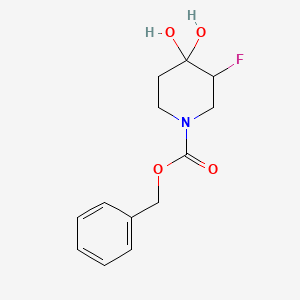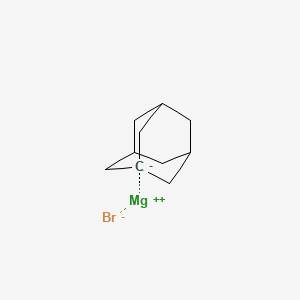![molecular formula C8H7ClF2S B6302511 4-[(Chlorodifluoromethyl)thio]toluene CAS No. 94169-13-8](/img/structure/B6302511.png)
4-[(Chlorodifluoromethyl)thio]toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Chlorodifluoromethyl)thio]toluene, also known as 4-CDMT, is a highly versatile compound with many potential applications in a variety of scientific fields. 4-CDMT is an organosulfur compound with a molecular formula of C7H6ClF2S, and it is a colorless solid that is insoluble in water but soluble in organic solvents. Due to its unique properties, 4-CDMT has been used in many scientific studies.
Applications De Recherche Scientifique
4-[(Chlorodifluoromethyl)thio]toluene has been used in a variety of scientific research applications. For example, it has been used as a precursor for the synthesis of other compounds, such as 4-chloro-2-fluoroaniline and 4-chloro-2-fluorobenzaldehyde. Additionally, this compound has been used as a reagent in the synthesis of polymers and as a catalyst in the synthesis of polycarbonates. It has also been used as a solvent in the extraction of organic compounds and as a starting material in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(Chlorodifluoromethyl)thio]toluene is not fully understood. However, it is thought to act as a Lewis acid, which can form complexes with Lewis bases. This allows it to act as a catalyst in certain reactions, and it can also act as a reagent in the synthesis of other compounds. Additionally, this compound can act as an electron donor in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to be non-toxic in acute and sub-acute toxicity tests, and it has also been shown to have no mutagenic or teratogenic effects. Additionally, this compound has been shown to have no significant effects on the reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(Chlorodifluoromethyl)thio]toluene has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in many organic solvents. Additionally, it is non-toxic and has no significant effects on the reproductive system. However, this compound is insoluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-[(Chlorodifluoromethyl)thio]toluene. For example, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore the potential applications of this compound in the synthesis of other compounds and polymers. Finally, research could be done to investigate the use of this compound as a solvent for the extraction of organic compounds.
Méthodes De Synthèse
4-[(Chlorodifluoromethyl)thio]toluene can be synthesized from toluene and chlorodifluoromethane (CHClF2) in a two-step process. In the first step, toluene is reacted with chlorodifluoromethane to produce 4-chlorodifluoromethyl toluene (this compound). This reaction occurs in the presence of a base, such as potassium carbonate, and is carried out at a temperature of 80-90°C. In the second step, the 4-chlorodifluoromethyl toluene is reacted with sulfur to form this compound. This reaction occurs in the presence of a catalyst, such as zinc chloride, and is carried out at a temperature of 80-90°C.
Propriétés
IUPAC Name |
1-[chloro(difluoro)methyl]sulfanyl-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2S/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBPSFBAJVTAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



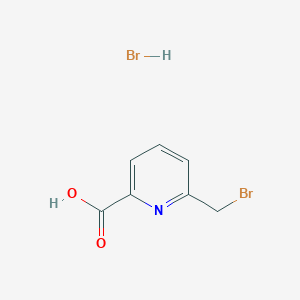

![5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6302450.png)
![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)

